![molecular formula C17H13Br2ClN2O B2610871 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone CAS No. 380351-29-1](/img/structure/B2610871.png)
1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
Overview
Description
The compound “1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone” is a synthetic recruiter of the E3 ubiquitin ligase RNF114 . It has a molecular formula of C17H13Br2ClN2O and a molecular weight of 456.56 .
Molecular Structure Analysis
The molecular structure of this compound includes two bromophenyl groups attached to a dihydropyrazol ring, which is further connected to a chloroethanone group .Chemical Reactions Analysis
The compound has been linked to the bromodomain and extra terminal domain (BET) inhibitor ligand (+)-JQ1 for use as a proteolysis-targeting chimera (PROTAC) to degrade bromodomain-containing protein 4 (BRD4) in 231MFP cells .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 510.5±60.0 °C and a predicted density of 1.70±0.1 g/cm3 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and ethanol (1 mg/ml), and it forms a crystalline solid .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with bis(pyrazolyl) structures and related derivatives have been explored for their antimicrobial and antifungal activities. For instance, bis(pyrazolyl) derivatives incorporating thiazole or thieno moieties have demonstrated promising activities against various bacterial and fungal strains. This suggests that compounds with similar structural features, including 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone, could be potential candidates for antimicrobial and antifungal research (Patel & Patel, 2015).
Anticancer Research
The incorporation of pyrazolyl and thiazole moieties in molecular structures has also been associated with anticancer activities. Synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor agents against specific cancer cell lines, highlighting the potential of structurally related compounds in anticancer research (Gomha, Edrees, & Altalbawy, 2016).
Optical and Electronic Properties
Polymers containing pyrrolopyrrole dione units with substituents such as bromophenyl groups have exhibited significant luminescence and electronic properties, making them useful in the development of new materials for electronic and optoelectronic applications. The strong fluorescence and high quantum yield of these polymers suggest that compounds with similar structural characteristics could contribute to advances in material sciences (Zhang & Tieke, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHMHAKZPJNKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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